4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
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Overview
Description
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps One common route starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride derivative of 3-fluoro-4-methoxyphenylThe reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies and inflammation.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may act as an antagonist at histamine receptors, reducing allergic responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
- 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethylpyrimidine
Uniqueness
Compared to similar compounds, 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine may exhibit unique pharmacological properties due to the specific positioning of its functional groups. This can result in different binding affinities and selectivities for its molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-9-16(19-11-18-12)20-5-7-21(8-6-20)25(22,23)13-3-4-15(24-2)14(17)10-13/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCJSDQHTLWJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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